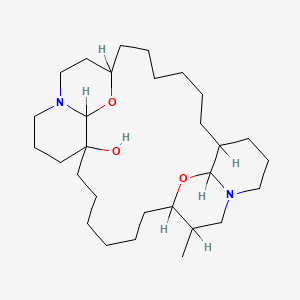
Xestospongin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xestospongin B is a marine natural product isolated from the sponge species Xestospongia exigua. It is known for its structural complexity and significant bioactivity. This compound is a member of the bis-1-oxaquinolizidine family, characterized by two bis-1-oxaquinolizidine heterocycles bound by two equivalent hexamethylene chains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Xestospongin B involves a series of complex steps. A notable synthetic route includes the use of highly stereoselective epoxidation methods and avoiding superfluous protecting group manipulations. This approach limits dependence on kinetic resolution in establishing stereochemistry for the chiral centers in this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to its structural complexity. The synthesis typically involves multiple steps, including the formation of allylic alcohol intermediates and the use of stereoselective epoxidation methods .
Analyse Chemischer Reaktionen
Types of Reactions: Xestospongin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include epoxidation agents, reducing agents, and protecting group reagents. The reaction conditions often involve specific temperature and pH controls to ensure the desired stereochemistry and yield .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Xestospongin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying complex synthetic routes and reaction mechanisms. In biology and medicine, this compound is known for its ability to inhibit inositol 1,4,5-trisphosphate receptors, which play a crucial role in calcium signaling pathways. This inhibition has been shown to reduce mitochondrial respiration and induce selective cell death in T-cell acute lymphoblastic leukemia cells .
Wirkmechanismus
Xestospongin B exerts its effects by inhibiting the inositol 1,4,5-trisphosphate receptor, a calcium-release channel located in the endoplasmic reticulum. This inhibition disrupts calcium signaling pathways, leading to reduced mitochondrial respiration and selective cell death in certain cancer cells . The molecular targets involved in this mechanism include the inositol 1,4,5-trisphosphate receptor and associated calcium-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Xestospongin B is unique among similar compounds due to its specific structural features and bioactivity. Similar compounds include desmethylthis compound, Xestospongin A, and araguspongine B. These compounds share structural similarities but differ in their specific functional groups and bioactivity profiles .
Eigenschaften
CAS-Nummer |
88840-01-1 |
|---|---|
Molekularformel |
C29H52N2O3 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3 |
InChI-Schlüssel |
VJEURJNEIZLTJG-UHFFFAOYSA-N |
SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Kanonische SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Synonyme |
xestospongin B xestospongine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















